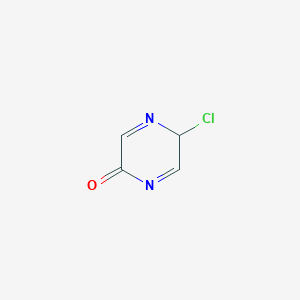
2-chloro-2H-pyrazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2H-pyrazin-5-one is a heterocyclic compound containing a pyrazine ring with a chlorine atom and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2H-pyrazin-5-one typically involves the chlorination of pyrazin-5-one. One common method includes the reaction of pyrazin-5-one with thionyl chloride under reflux conditions. The reaction proceeds as follows:
Pyrazin-5-one+Thionyl chloride→this compound+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2H-pyrazin-5-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The keto group can participate in redox reactions, forming different oxidation states of the compound.
Cyclization reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in methanol can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazinones.
Oxidation: Formation of pyrazine dioxides.
Reduction: Formation of hydroxy-pyrazines.
Scientific Research Applications
2-chloro-2H-pyrazin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-2H-pyrazin-5-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atom and keto group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3H-pyrazin-6-one
- 2-chloro-4H-pyrazin-3-one
- 2-chloro-5H-pyrazin-4-one
Uniqueness
2-chloro-2H-pyrazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H3ClN2O |
|---|---|
Molecular Weight |
130.53 g/mol |
IUPAC Name |
2-chloro-2H-pyrazin-5-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-3H |
InChI Key |
QUQZSDZASANGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=NC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


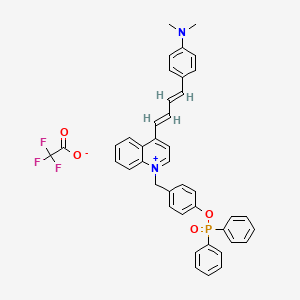
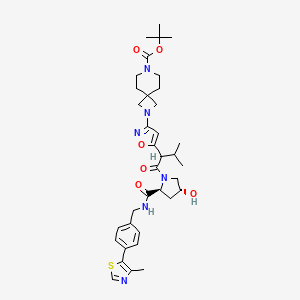

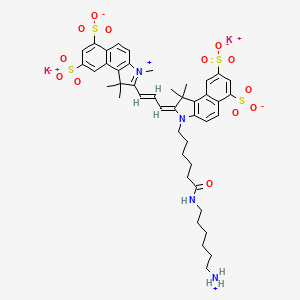
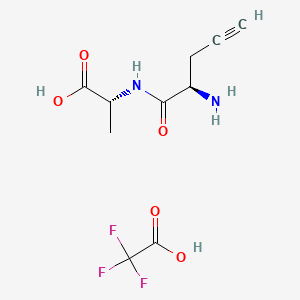
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride](/img/structure/B12364013.png)
![1-[4-(5,6-Dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole](/img/structure/B12364015.png)
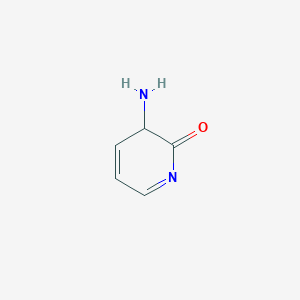



![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
